2,3-Dimethoxyphenol

Description

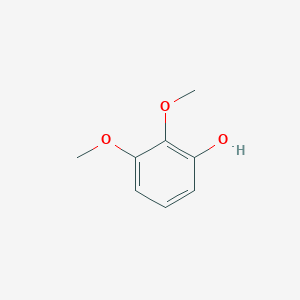

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZCGGBDNYTQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179832 | |

| Record name | Phenol, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5150-42-5, 25155-26-4 | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW147I6C84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethoxyphenol, a significant methoxyphenolic compound. This document details its chemical and physical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and explores its potential biological activities, including its interaction with key signaling pathways.

Core Data Presentation

Chemical and Physical Properties

This compound, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is a clear orange to brownish liquid at room temperature.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5150-42-5[2][3][4] |

| Molecular Formula | C₈H₁₀O₃[2][3][4] |

| Molecular Weight | 154.16 g/mol [2][3][4] |

| IUPAC Name | This compound[5] |

| Synonyms | Pyrogallol 1,2-dimethyl ether, 1-Hydroxy-2,3-dimethoxybenzene[2][3][5][6] |

| InChI Key | QSZCGGBDNYTQHH-UHFFFAOYSA-N[2] |

| SMILES | COc1cccc(O)c1OC[2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Liquid[2] | |

| Appearance | Clear orange to brownish liquid[1] | |

| Boiling Point | 233-234 °C (lit.) | [1][2] |

| Density | 1.182 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.539 (lit.) | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup[2] | |

| Solubility | Soluble in chloroform.[1][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹H NMR | Available[8] |

| ¹³C NMR | Available[8] |

| Infrared (IR) Spectroscopy | Available[8] |

| Mass Spectrometry (MS) | Available[8] |

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Methodology (Proposed)

-

Reaction Setup: To a solution of pyrogallol (1 equivalent) in a suitable solvent such as acetone, add a mild base like potassium carbonate (2.5 equivalents).

-

Methylation: Add a methylating agent, for example, dimethyl sulfate (B86663) (2.2 equivalents), dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction should be stirred at reflux and monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate and concentrated. Purification can be achieved by column chromatography on silica (B1680970) gel.

Purification and Analysis

Column Chromatography (General Protocol)

-

Stationary Phase: Silica gel.

-

Eluent System: A gradient of hexane (B92381) and ethyl acetate is a common starting point for the purification of phenolic compounds. The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

-

Pack a glass column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallization (General Protocol)

If the purified this compound is a solid at low temperatures or can be crystallized from a suitable solvent system, recrystallization can be used for further purification.

-

Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

-

Procedure:

-

Dissolve the compound in the minimum amount of boiling solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods (General Protocols)

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is typically suitable for the analysis of phenolic compounds.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common choice.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Detection: Mass spectrometry (electron ionization mode) to obtain a mass spectrum for identification.

Experimental Workflow

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Biological Activity and Signaling Pathways

While the direct biological activities of this compound are not extensively documented in the provided search results, related o-methoxyphenols are known for their antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.

Potential Involvement in NF-κB and COX-2 Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2, which in turn produces prostaglandins (B1171923) that mediate inflammation. Some polyphenolic compounds are known to inhibit this cascade. It is plausible that this compound, as a methoxyphenol, may exert anti-inflammatory effects by interfering with this pathway.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB and COX-2 signaling pathways.

This guide serves as a foundational resource for professionals working with this compound. Further research is warranted to fully elucidate its synthetic pathways and biological functions.

References

- 1. This compound | 5150-42-5 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Purification [chem.rochester.edu]

An In-depth Technical Guide to 2,3-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenol, a member of the methoxybenzenes and phenols, is a chemical compound of significant interest in various scientific domains, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, characterized by a phenol (B47542) ring with two adjacent methoxy (B1213986) groups, imparts specific chemical and biological properties that are the subject of ongoing research. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and key biological activities of this compound, tailored for a scientific audience.

Molecular Structure and Properties

This compound is a substituted aromatic compound. The core of its structure is a benzene (B151609) ring bonded to a hydroxyl group (-OH) and two methoxy groups (-OCH₃) at positions 2 and 3, respectively.

Molecular Formula: C₈H₁₀O₃

The presence of the hydroxyl and methoxy groups makes the molecule polar and allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5150-42-5 | [1][2] |

| Appearance | Clear orange to brownish liquid | [3] |

| Boiling Point | 233-234 °C | [2] |

| Density | 1.182 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.539 | [2] |

| Flash Point | 109 °C |

Synthesis Protocol

A plausible method for the synthesis of this compound is through the selective methylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene).

Experimental Protocol: Selective Methylation of Pyrogallol

Objective: To synthesize this compound by selectively methylating two of the three hydroxyl groups of pyrogallol.

Materials:

-

Pyrogallol

-

Dimethyl sulfate (B86663) (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Boric acid

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of boric acid.

-

Dissolve pyrogallol in the boric acid solution. The boric acid acts as a protecting group for two adjacent hydroxyl groups, facilitating selective methylation of the remaining hydroxyl group and one of the protected groups.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to achieve a pH between 10.0 and 10.4.[1]

-

While maintaining the temperature and pH, add dimethyl sulfate dropwise to the reaction mixture. Use approximately 1.5 equivalents of dimethyl sulfate.[1]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of ~7.

-

Extract the aqueous layer multiple times with dichloromethane to separate the organic products.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, which will be a mixture of this compound and other methylated byproducts, can be purified using column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Research suggests that this compound and related methoxyphenols possess anti-inflammatory and antioxidant properties. One of the key mechanisms underlying these effects is the modulation of the NF-κB signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like ICAM-1.

A derivative of this compound, 2,3-dimethoxy-2′-hydroxychalcone, has been shown to inhibit TNF-α-induced NF-κB activation.[4] This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[4] This mechanism suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Studies on various 2-methoxyphenols have demonstrated their potential as COX-2 inhibitors.[2] The structural features of this compound make it a candidate for investigation as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The mechanism of inhibition is believed to involve the binding of the phenolic compound to the active site of the COX-2 enzyme, preventing the binding of its substrate, arachidonic acid.

Caption: Proposed mechanism of COX-2 inhibition by this compound.

Conclusion

This compound is a versatile molecule with potential applications in drug discovery and development. Its anti-inflammatory properties, mediated through the inhibition of key signaling pathways such as NF-κB and enzymes like COX-2, make it an attractive starting point for the design of novel therapeutic agents. The synthetic route from the readily available precursor, pyrogallol, further enhances its appeal for research and development. This technical guide provides a foundational understanding of the key characteristics of this compound, which will be valuable for scientists and researchers working in this area.

References

- 1. 2-Methoxy-3,4-Methylenedioxybenzaldehyde (Croweacinaldehyde) from Pyrogallol - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethoxyphenol (Pyrogallol 1,2-dimethyl ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenol, also known by its synonym Pyrogallol 1,2-dimethyl ether, is an aromatic organic compound with significant potential in various scientific and industrial applications. As a member of the methoxyphenol family, it is of particular interest to researchers in medicinal chemistry and drug development due to the established antioxidant and anti-inflammatory properties of this class of compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical Identity and Synonyms

This compound is a substituted phenol (B47542) with two methoxy (B1213986) groups at positions 2 and 3 of the benzene (B151609) ring.[1] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

A comprehensive list of synonyms for this compound is provided in the table below:

| Synonym | Reference |

| Pyrogallol 1,2-dimethyl ether | [1] |

| 1-Hydroxy-2,3-dimethoxybenzene | [1] |

| Phenol, 2,3-dimethoxy- | [1] |

| NSC 80659 | [1] |

| EINECS 225-922-2 | [1] |

| UNII-OW147I6C84 | [1] |

| 2,3-dimethoxy phenol | [1] |

| 1,2-Dimethylpyrogallol | |

| 2,3-DMP |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Units | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] | |

| Molecular Weight | 154.16 | g/mol | [1] |

| Appearance | Clear orange to brownish liquid | ||

| Boiling Point | 233-234 | °C | |

| Density | 1.182 | g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.539 | ||

| Solubility | Soluble in Chloroform | ||

| pKa | 9.99 ± 0.18 (Predicted) | ||

| LogP | 1.49 (Predicted) |

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-3-methoxybenzaldehyde (B140153) (o-Vanillin)

This protocol is adapted from established procedures for the oxidation of substituted benzaldehydes.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer, dissolve 15.2 g (0.1 mol) of 2-hydroxy-3-methoxybenzaldehyde in 100 mL of 2 M sodium hydroxide solution. Cool the mixture in an ice bath.

-

Oxidation: While stirring vigorously, add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise via a dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, continue stirring at room temperature for 2 hours.

-

Hydrolysis and Neutralization: Heat the reaction mixture to 60 °C for 1 hour to ensure complete reaction. Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Purification of this compound

Purification of the synthesized this compound can be achieved through vacuum distillation or column chromatography.[2]

4.2.1 Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point under the applied pressure.

4.2.2 Column Chromatography: [2]

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Biological Activity and Signaling Pathways

Methoxyphenols, including this compound, are recognized for their antioxidant and anti-inflammatory properties.[3] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

Antioxidant Activity

The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Anti-inflammatory Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the anti-inflammatory effects of related phenolic compounds are known to involve key pathways such as the Nrf2/HO-1 and STAT3 signaling cascades. Phenolic compounds can modulate these pathways to reduce the expression of pro-inflammatory mediators.[4][5]

5.2.1 Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators (like some phenolic compounds), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory effects.

References

The Biological Activity of 1-Hydroxy-2,3-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3-dimethoxybenzene, also known as 2,3-dimethoxyphenol, is a phenolic compound belonging to the methoxybenzene class. While direct and extensive research on the specific biological activities of this molecule is limited, its structural similarity to other well-studied methoxylated phenols and pyrogallol (B1678534) derivatives suggests a potential for a range of pharmacological effects. This guide provides an in-depth overview of the plausible biological activities of 1-Hydroxy-2,3-dimethoxybenzene by examining data from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential areas for future investigation.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence this activity.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific DPPH radical scavenging IC50 values for 1-Hydroxy-2,3-dimethoxybenzene, the following table summarizes the antioxidant activities of related phenolic compounds to provide a comparative context.

| Compound | Assay | IC50 / Activity | Reference |

| Pyrogallol | DPPH Scavenging | 92.37% inhibition at 500 µM | [1] |

| Pyrogallol Dimer | DPPH Scavenging | 40.77% inhibition at 500 µM | [1] |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH Scavenging | 50.2 ± 2.8 µM | [2] |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH Scavenging | 75.8 ± 2.5 µM | [2] |

| Eugenol (4-allyl-2-methoxyphenol) | DPPH Scavenging | IC50 not specified, but demonstrated activity | [3] |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH Scavenging | IC50 not specified, but demonstrated activity | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Procedure:

-

Preparation of Reagents:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

-

The test compound (1-Hydroxy-2,3-dimethoxybenzene) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

A standard antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner.

-

-

Assay:

-

In a 96-well microplate, a small volume of the test compound solution at various concentrations is added to the wells.

-

An equal volume of the DPPH solution is added to each well.

-

A control well contains the solvent and the DPPH solution.

-

A blank well contains the solvent and methanol.

-

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Figure 1: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Methoxylated phenolic compounds have demonstrated anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response. It is plausible that 1-Hydroxy-2,3-dimethoxybenzene shares these characteristics.

Quantitative Data from Structurally Related Compounds

The following table presents the anti-inflammatory activity of various methoxyphenolic compounds, which may serve as an indicator of the potential activity of 1-Hydroxy-2,3-dimethoxybenzene.

| Compound | Cell Line | Assay | IC50 | Reference |

| Diapocynin | Human Airway Cells | Inhibition of various inflammatory mediators | 20.3 µM | [4] |

| 2-Methoxyhydroquinone | Human Airway Cells | Inhibition of various inflammatory mediators | 64.3 µM | [4] |

| Apocynin | Human Airway Cells | Inhibition of various inflammatory mediators | 146.6 µM | [4] |

| 4-Amino-2-methoxyphenol | Human Airway Cells | Inhibition of various inflammatory mediators | 410 µM | [4] |

| 2-Methoxy-4-vinylphenol (2M4VP) | RAW264.7 cells | Inhibition of NO and PGE2 production | Dose-dependent inhibition observed | [5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (1-Hydroxy-2,3-dimethoxybenzene).

-

Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL). A negative control group (without LPS) and a positive control group (with LPS but without the test compound) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Assay:

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

-

After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.

-

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5]

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Figure 3: Potential modulation of the MAPK signaling pathway.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-documented. Guaiacol (2-methoxyphenol) and its derivatives, which are structurally similar to 1-Hydroxy-2,3-dimethoxybenzene, have shown activity against a range of microorganisms.[6][7]

Quantitative Data from Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several related compounds against common bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrogallol | Staphylococcus aureus | 512 | [1] |

| Pyrogallol | Escherichia coli | 256 | [1] |

| Pyrogallol Dimer | Staphylococcus aureus | 8 | [1] |

| Pyrogallol Dimer | Escherichia coli | 8 | [1] |

| Eugenol | Staphylococcus aureus | MIC not specified in µg/mL, reported as 0.75 mM | [3] |

| Eugenol | Escherichia coli | MIC not specified in µg/mL, but activity demonstrated | [3] |

| 3,3'-dimethoxycurcumin | Candida species | 15.6 - 62.5 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls:

-

A positive control well contains the broth and the inoculum without the test compound.

-

A negative control well contains the broth only.

-

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the absorbance with a microplate reader.

Anticancer Activity

Many phenolic and methoxylated compounds have been investigated for their cytotoxic effects on various cancer cell lines. The potential of 1-Hydroxy-2,3-dimethoxybenzene as an anticancer agent warrants investigation.

Quantitative Data from Structurally Related Compounds

The following table provides IC50 values for the cytotoxicity of related compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,5,3',4'-tetramethoxy trans-stilbene | ABCG2-transfected HEK293 | 0.16 (as an inhibitor of mitoxantrone (B413) efflux) | [9] |

| 4-allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL | [10] |

| 4-allyl-2-methoxyphenyl butanoate | MCF-7 (Breast Cancer) | 5.73 µg/mL | [10] |

| 4-allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | 1.29 µg/mL | [10] |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | SMMC-7721 (Liver Cancer) | Broad-spectrum activity reported | [2] |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | K562 (Leukemia) | Broad-spectrum activity reported | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

-

Treatment: The cells are treated with various concentrations of the test compound (1-Hydroxy-2,3-dimethoxybenzene) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Figure 4: Workflow for the MTT cytotoxicity assay.

While direct experimental evidence for the biological activities of 1-Hydroxy-2,3-dimethoxybenzene is currently limited in the scientific literature, its structural characteristics strongly suggest potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The data from structurally analogous compounds provide a compelling rationale for further investigation into this molecule. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and conduct studies to elucidate the specific pharmacological profile of 1-Hydroxy-2,3-dimethoxybenzene. Such research could uncover a novel therapeutic agent with applications in a variety of disease areas.

References

- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of 3,3'-dimethoxycurcumin (DMC) against dermatophytes and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. scienceopen.com [scienceopen.com]

The Natural Occurrence of 2,3-Dimethoxyphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2,3-dimethoxyphenol, a phenolic compound with significant potential in pharmaceutical and other industrial applications. This document details its presence in natural sources, methods for its extraction and quantification, and its known biological activities, including insights into relevant signaling pathways.

Introduction to this compound

This compound, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is an aromatic organic compound belonging to the class of methoxybenzenes.[1] Its chemical structure, characterized by a benzene (B151609) ring with a hydroxyl group and two adjacent methoxy (B1213986) groups, imparts it with notable antioxidant and antimicrobial properties.[2][3] This compound serves as a versatile precursor in the synthesis of fragrances, flavors, agrochemicals, and pharmaceutical agents.[2] Its natural origins are primarily linked to the thermal degradation of lignin, a major component of wood.[4][5]

Natural Occurrence

The primary natural source of this compound is wood smoke, where it is formed as a pyrolysis product of lignin.[4][5][6] Hardwoods, in particular, are known to produce smoke rich in dimethoxyphenols.[4] While its presence has been confirmed in the smoke of various woods, including birchwood, specific quantitative data remains limited in publicly available literature.[4][7]

Table 1: Natural Sources of this compound and Related Methoxyphenols

| Natural Source | Compound Class | Specific Compound(s) Identified | Quantitative Data | Reference(s) |

| Birchwood Smoke | Methoxyphenols | This compound | Present, but not quantified | [7] |

| Hardwood Smoke | Dimethoxyphenols | Various, including 2,6-dimethoxyphenol | Not specified for this compound | [4] |

| Ambient Atmospheric Particulate Matter (from wood combustion) | Methoxyphenols | This compound | Particle-bound concentrations of total methoxyphenols ranged from <0.1 to 22 ng/m³ | [7][8] |

Experimental Protocols

Extraction of Phenolic Compounds from Wood Smoke Condensate

The following protocol is a generalized method for the solvent extraction of phenolic compounds from wood smoke condensate, which can be adapted for the isolation of this compound.

-

Sample Preparation: Collect wood smoke condensate by passing smoke through a cold trap or a series of impingers containing a suitable solvent like methanol (B129727) or dichloromethane.

-

Liquid-Liquid Extraction:

-

Concentrate the collected condensate under reduced pressure.

-

Redissolve the residue in a mixture of diethyl ether and water.

-

Perform a liquid-liquid extraction against an aqueous sodium bicarbonate solution to remove acidic components.

-

Subsequently, extract the organic phase with an aqueous sodium hydroxide (B78521) solution to separate the phenolic compounds as their sodium salts.

-

Acidify the alkaline aqueous phase with a strong acid (e.g., HCl) to a pH of approximately 2 to regenerate the free phenols.

-

Extract the acidified aqueous phase with diethyl ether.

-

-

Drying and Concentration: Dry the resulting ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude phenolic fraction.

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of this compound in a natural extract, adapted from established methods for methoxyphenol analysis.[7][8]

-

Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the phenolic compounds is typically derivatized. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base like pyridine.

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A GC System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp up to 300°C at 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Quantification: Create a calibration curve using certified standards of this compound. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction efficiency and instrument response.

Biological Activity and Signaling Pathways

This compound exhibits both antioxidant and antimicrobial properties, which are common among phenolic compounds.

Antioxidant Activity

Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of electron-donating methoxy groups on the benzene ring can enhance this activity. While the specific antioxidant signaling pathways of this compound have not been elucidated, polyphenols, in general, are known to modulate cellular antioxidant responses.

Antimicrobial Activity

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes.[9][10][11] The lipophilic nature of the benzene ring allows these compounds to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.

Anti-inflammatory Activity and Potential Signaling Pathway Involvement

Many phenolic compounds exhibit anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][12][13] Polyphenols have been shown to inhibit this pathway by preventing the degradation of IκB, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[12][13]

Another relevant pathway is the cyclooxygenase (COX) pathway. Some methoxyphenols have been shown to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[14]

Diagram 1: Generalized Experimental Workflow for Extraction and Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Diagram 2: Hypothesized Inhibition of the NF-κB Signaling Pathway by Polyphenols

Caption: Hypothesized inhibition of the NF-κB pathway by polyphenols.

Diagram 3: Postulated Antimicrobial Mechanism of Phenolic Compounds

Caption: Postulated mechanism of antimicrobial action for phenolic compounds.

Conclusion

This compound is a naturally occurring phenolic compound with promising biological activities. Its primary natural source is wood smoke, resulting from the thermal degradation of lignin. While its presence in these sources is confirmed, further research is required to quantify its concentration in various natural matrices. The experimental protocols for extraction and analysis outlined in this guide provide a solid foundation for researchers investigating this compound. The antioxidant, antimicrobial, and potential anti-inflammatory properties of this compound, possibly mediated through pathways such as NF-κB and COX, make it a compelling candidate for further investigation in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of methoxylated phenols as candidate tracers for atmospheric wood smoke pollution (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dimethoxyphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethoxyphenol, a key aromatic building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.90 - 6.55 | Multiplet | 3H | Ar-H |

| 5.75 (broad) | Singlet | 1H | OH |

| 3.87 | Singlet | 3H | O-CH₃ (C2) |

| 3.85 | Singlet | 3H | O-CH₃ (C3) |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.2 | C -OH (C1) |

| 146.9 | C -OCH₃ (C2) |

| 137.8 | C -OCH₃ (C3) |

| 120.2 | Ar-C H |

| 118.0 | Ar-C H |

| 108.5 | Ar-C H |

| 60.8 | O-C H₃ |

| 55.9 | O-C H₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Varian CFT-20 NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse ('zg30')

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled with NOE ('zgpg30')

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 0 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1280 - 1200 | Strong | C-O stretch (aryl ether) |

| 1120 - 1020 | Strong | C-O stretch (alkyl ether) |

Experimental Protocol: IR Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of liquid this compound was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 80 | [M - CH₃]⁺ |

| 111 | 45 | [M - CH₃ - CO]⁺ |

| 96 | 30 | [M - CH₃ - CO - CH₃]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound in dichloromethane (B109758) was prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 40 - 450 amu

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethoxyphenol. The document details the interpretation of the spectrum, presents quantitative data in a structured format, and outlines the experimental protocol for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hydroxyl Proton (-OH) | ~5.7 | Broad Singlet | - | 1H |

| Aromatic Proton (H-6) | 6.95 | Doublet of Doublets | 8.2, 1.5 | 1H |

| Aromatic Proton (H-5) | 6.84 | Triplet | 8.2 | 1H |

| Aromatic Proton (H-4) | 6.64 | Doublet of Doublets | 8.2, 1.5 | 1H |

| Methoxy (B1213986) Protons (C2-OCH₃) | 3.89 | Singlet | - | 3H |

| Methoxy Protons (C3-OCH₃) | 3.88 | Singlet | - | 3H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents several key features that allow for its unambiguous structural confirmation.

-

Methoxy Groups: Two sharp singlets are observed in the upfield region at 3.89 and 3.88 ppm. Each of these signals integrates to three protons, which is characteristic of two distinct methoxy (-OCH₃) groups. Their chemical shifts are consistent with methoxy groups attached to an aromatic ring.

-

Aromatic Protons: The aromatic region of the spectrum, between 6.60 and 7.00 ppm, displays a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring.

-

The signal at 6.84 ppm appears as a triplet with a coupling constant of 8.2 Hz. This pattern and coupling constant are indicative of a proton with two ortho-coupled neighboring protons. This corresponds to the proton at the C5 position (H-5).

-

The signals at 6.95 ppm and 6.64 ppm both appear as doublets of doublets. This splitting arises from one large ortho-coupling (J = 8.2 Hz) to H-5 and one smaller meta-coupling (J = 1.5 Hz). These signals are assigned to the protons at the C6 (H-6) and C4 (H-4) positions, respectively. The downfield shift of H-6 is attributed to its proximity to the deshielding phenolic oxygen.

-

-

Hydroxyl Proton: A broad singlet is typically observed around 5.7 ppm, corresponding to the phenolic hydroxyl (-OH) proton. The broadness of this signal is due to chemical exchange and the absence of coupling to neighboring protons. The chemical shift of this proton is concentration and solvent dependent. Its identity can be confirmed by a "D₂O shake" experiment, where the addition of deuterium (B1214612) oxide would cause the disappearance of this signal.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

- The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

- The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

- Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.

- The resulting spectrum is phased and the baseline is corrected.

- The chemical shifts are referenced to the TMS signal at 0.00 ppm.

- The signals are integrated to determine the relative number of protons.

- The multiplicities and coupling constants are measured.

Visualization of the Interpretation Workflow

The logical process for interpreting the ¹H NMR spectrum of this compound can be visualized as a workflow diagram.

Caption: Logical workflow for interpreting the 1H NMR spectrum.

An In-depth Technical Guide to the Key Infrared Spectral Peaks of 2,3-Dimethoxyphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key absorption peaks in the Fourier-transform infrared (FTIR) spectrum of 2,3-dimethoxyphenol. Understanding its spectral features is crucial for the identification, quality control, and structural elucidation of this compound in research and development settings. This compound, a substituted phenol (B47542) and methoxybenzene, possesses distinct functional groups that give rise to a characteristic infrared spectrum.

Key Spectral Features of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and trisubstituted benzene (B151609) ring functional groups. The principal absorptions are detailed below.

-

O-H Stretching: A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in phenols.[1][2] The significant broadness of this peak is a direct result of intermolecular hydrogen bonding between phenol molecules.[1][3]

-

C-H Stretching: The spectrum exhibits two types of C-H stretching vibrations.

-

Aromatic C-H Stretch: Weak to medium sharp bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of sp²-hybridized carbon-hydrogen bonds on the benzene ring.[4][5]

-

Aliphatic C-H Stretch: Stronger, sharp absorptions are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These are due to the asymmetric and symmetric stretching vibrations of the sp³-hybridized carbon-hydrogen bonds within the two methyl (-CH₃) groups of the methoxy substituents.[6]

-

-

C=C Aromatic Ring Stretching: A series of medium to strong, sharp peaks are found in the 1600-1450 cm⁻¹ region.[5][7] These absorptions arise from the complex carbon-carbon double bond stretching vibrations within the aromatic ring.[1]

-

C-O Stretching: As a molecule containing both a phenol and two aryl-alkyl ether groups, this compound displays strong and characteristic C-O stretching bands.

-

Phenolic C-O Stretch: A strong band is expected around 1220 cm⁻¹, which is typical for the C-O stretch in phenols.[1]

-

Aryl-Alkyl Ether C-O Stretches: Aryl alkyl ethers typically show two distinct C-O stretching bands: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹.[8][9][10] These strong absorptions are key identifiers for the methoxy groups.

-

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule. This includes C-H in-plane and out-of-plane bending vibrations. For a 1,2,3-trisubstituted benzene ring, characteristic C-H out-of-plane bending bands are expected, which can help confirm the substitution pattern.[4][11]

Data Presentation: Summary of Key IR Peaks

The expected infrared absorption peaks for this compound are summarized in the table below. These ranges are based on established spectroscopic principles for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600–3200 | Strong, Broad | Phenolic O-H | O-H Stretch (H-bonded) |

| 3100–3000 | Medium, Sharp | Aromatic C-H | C-H Stretch |

| 2960–2850 | Medium-Strong, Sharp | Methoxy C-H (-CH₃) | Asymmetric & Symmetric C-H Stretch |

| 1600–1450 | Medium-Strong, Sharp | Aromatic Ring | C=C Stretch |

| 1300–1200 | Strong, Sharp | Aryl-O-CH₃ & Phenol C-O | Asymmetric C-O Stretch |

| 1050–1010 | Strong, Sharp | Aryl-O-CH₃ | Symmetric C-O Stretch |

| Below 900 | Medium-Strong, Sharp | Aromatic Ring | C-H Out-of-Plane Bending |

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standard procedure for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

1. Objective: To acquire the mid-infrared (4000-400 cm⁻¹) spectrum of a neat sample of this compound.

2. Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

-

Sample of this compound (98% purity or higher)

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes (e.g., Kimwipes™)

-

Personal Protective Equipment (PPE): safety goggles, gloves

3. Spectrometer Setup:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Set the data acquisition parameters:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (for both background and sample)

-

Data Format: Transmittance or Absorbance

-

4. Background Collection:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

5. Sample Measurement:

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

If using an ATR accessory with a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan.

6. Data Processing and Cleaning:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

-

If necessary, apply an ATR correction algorithm available in the software to account for the wavelength-dependent depth of penetration of the IR beam. This will make the resulting spectrum appear more like a traditional transmission spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

After measurement, thoroughly clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe dampened with isopropanol. Ensure the crystal is completely dry before the next use.

References

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,3-dimethoxyphenol. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a critical step in various research and development applications, including natural product chemistry and drug discovery. This document outlines the primary fragmentation pathways, presents quantitative data, and provides standardized experimental protocols for analysis.

Core Fragmentation Analysis

Under electron ionization (EI), this compound (C₈H₁₀O₃, molecular weight: 154.16 g/mol ) undergoes a series of characteristic fragmentation reactions. The fragmentation pattern is primarily dictated by the presence of the hydroxyl and two adjacent methoxy (B1213986) functional groups on the aromatic ring.

The initial event is the ionization of the molecule, resulting in the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 154. The subsequent fragmentation is dominated by the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the formation of a stable, resonance-stabilized cation.

A secondary fragmentation pathway involves the loss of a molecule of formaldehyde (B43269) (CH₂O) from the molecular ion. Further fragmentation can occur through the sequential loss of carbon monoxide (CO) and other small neutral molecules, leading to a series of characteristic fragment ions.

Quantitative Fragmentation Data

Due to the limited availability of a publicly accessible, quantitative mass spectrum for this compound, the following table presents the fragmentation data for its close isomer, 2,6-dimethoxyphenol (B48157), obtained from the NIST Mass Spectrometry Data Center. The fragmentation patterns of these isomers are expected to be very similar, providing valuable insight for the identification of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 100 | [C₈H₁₀O₃]⁺• (Molecular Ion) |

| 139 | 45 | [M - CH₃]⁺ |

| 111 | 23 | [M - CH₃ - CO]⁺ |

| 96 | 21 | [C₆H₈O]⁺• |

| 93 | 17 | [C₆H₅O]⁺ |

| 81 | 15 | [C₅H₅O]⁺ |

| 69 | 14 | [C₄H₅O]⁺ |

| 65 | 13 | [C₅H₅]⁺ |

Data corresponds to the mass spectrum of 2,6-dimethoxyphenol from the NIST WebBook.

Key Fragmentation Pathways

The major fragmentation pathways for dimethoxyphenols, as exemplified by the 2,6-isomer, are illustrated below. These pathways are predicted to be highly similar for this compound.

Caption: Proposed fragmentation pathways of dimethoxyphenol.

Experimental Protocols

The following section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for complex matrices): For the analysis of this compound in complex samples (e.g., plant extracts, biological fluids), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

The workflow for a typical GC-MS analysis is depicted below.

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive identification, it is recommended to compare the obtained mass spectrum of a sample with that of an authentic reference standard analyzed under the same experimental conditions.

In-Depth Technical Guide to the Safe Handling of 2,3-Dimethoxyphenol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,3-Dimethoxyphenol (CAS 5150-42-5), a vital compound in various research and development applications. Adherence to the following protocols and safety measures is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Statements:

Although the toxicological properties of this substance have not been fully investigated, ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃ | [1][3] |

| Molecular Weight | 154.16 g/mol | [1][3] |

| Appearance | Clear orange to brown liquid | [3][4] |

| Boiling Point | 233-234 °C | [1][4][5] |

| Flash Point | 108 - 109 °C (226.4 - 228.2 °F) - closed cup | [1][5][6] |

| Density | 1.182 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.539 (lit.) | [1] |

| Solubility | Soluble in chloroform. | [4][7] |